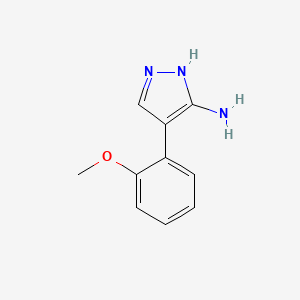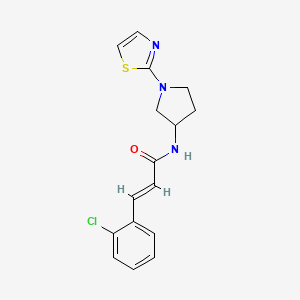![molecular formula C23H25N3O3S B2548790 2-((1-(2,6-dietilfenil)-1H-imidazol-2-il)tio)-N-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)acetamida CAS No. 893378-15-9](/img/structure/B2548790.png)
2-((1-(2,6-dietilfenil)-1H-imidazol-2-il)tio)-N-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical entity that appears to be related to a class of compounds with imidazole moieties. These compounds are of interest due to their potential biological activities, particularly in the realm of cardiac electrophysiology and antiprotozoal activity.
Synthesis Analysis
The synthesis of related imidazole-containing compounds has been reported, where N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized and evaluated for their cardiac electrophysiological activity . These compounds, including N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide, have shown potency in in vitro assays and in vivo models, suggesting a viable synthetic pathway for related compounds .
Molecular Structure Analysis
While the exact molecular structure of the compound is not detailed in the provided papers, related compounds with imidazole and sulfanylacetamide moieties have been studied. For instance, crystal structures of similar sulfanylacetamides have been analyzed, revealing a folded conformation around the methylene carbon atom of the thioacetamide bridge . This conformation is stabilized by intramolecular hydrogen bonding, which could be a feature in the compound of interest as well .
Chemical Reactions Analysis
The chemical reactivity of imidazole derivatives can be inferred from the synthesis and biological evaluation of these compounds. The imidazole ring can participate in various chemical reactions, often acting as a coordinating ligand or as a part of hydrogen-bonding networks, which may influence the biological activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be hypothesized that the compound would exhibit characteristics typical of aromatic compounds with heterocyclic elements, such as imidazole. These properties may include moderate solubility in organic solvents, potential for crystallization, and the presence of specific functional groups that could affect its boiling and melting points .
Relevant Case Studies
Case studies involving related compounds have demonstrated their potential in treating cardiac arrhythmias and protozoal infections. For example, N-substituted imidazolylbenzamides have shown efficacy in in vivo models of reentrant arrhythmias . Additionally, benzimidazole derivatives with imidazole and sulfanyl groups have exhibited strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds outperforming the standard drug metronidazole .
Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
Las características estructurales del compuesto lo convierten en un candidato para su uso en diodos orgánicos emisores de luz (OLED). Las investigaciones han demostrado que compuestos similares pueden utilizarse para crear materiales emisores de luz azul para OLED, que son cruciales para las tecnologías de visualización y las aplicaciones de iluminación . La presencia de los grupos imidazol y dihidrobenzo[b][1,4]dioxina puede contribuir a las propiedades electroluminiscentes necesarias para un rendimiento OLED eficiente.
Química ambiental
El compuesto también puede encontrar aplicaciones en química ambiental, particularmente en la detección y eliminación de contaminantes. Sus propiedades estructurales pueden permitirle unirse a contaminantes específicos, lo que lo hace útil en los esfuerzos de monitoreo y remediación ambiental. Esto puede contribuir al desarrollo de nuevos métodos para limpiar los contaminantes ambientales.
Estas aplicaciones resaltan la versatilidad y el potencial de “2-((1-(2,6-dietilfenil)-1H-imidazol-2-il)tio)-N-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)acetamida” en varios campos científicos. Si necesita información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!
Adaptación del diseño molecular de derivados de fenantroidiazol dihidrobenzodioxina retorcidos para dispositivos orgánicos emisores de luz azul sin dopaje
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-3-16-6-5-7-17(4-2)22(16)26-11-10-24-23(26)30-15-21(27)25-18-8-9-19-20(14-18)29-13-12-28-19/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSSICMDHSIDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

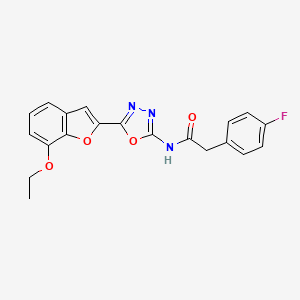
![N-[(1R)-1-(Oxan-4-yl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2548708.png)
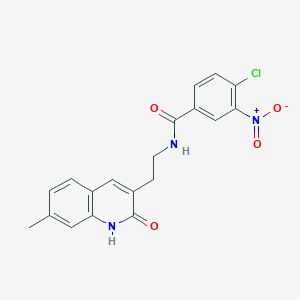
![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2548716.png)
![N,N-Dimethyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2548718.png)
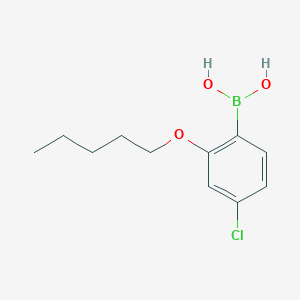

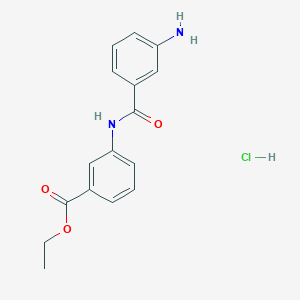

![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)
